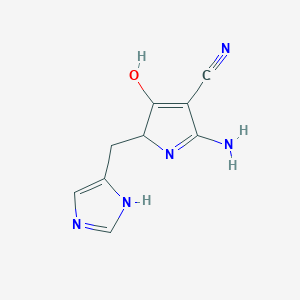
5-Propylpyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propylpyridine-3-carbaldehyde: is an organic compound belonging to the class of pyridinecarboxaldehydes It is characterized by the presence of a propyl group at the 5-position and an aldehyde group at the 3-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylpyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 5-propylpyridine using suitable oxidizing agents. For instance, the oxidation of 5-propylpyridine with potassium permanganate (KMnO4) or chromium trioxide (CrO3) in the presence of an acid can yield the desired aldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic oxidation processes. These processes typically employ catalysts such as vanadium pentoxide (V2O5) or molybdenum trioxide (MoO3) to facilitate the oxidation of 5-propylpyridine under controlled conditions. The reaction is carried out in a reactor with precise temperature and pressure control to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Propylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like or .
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as or .
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the propyl group can be replaced by other substituents using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), Nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: 5-Propylpyridine-3-carboxylic acid
Reduction: 5-Propylpyridine-3-methanol
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Propylpyridine-3-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also be employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development. Research into its biological activity and mechanism of action can lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Propylpyridine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect biochemical pathways and cellular processes, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Pyridine-3-carbaldehyde (Nicotinaldehyde): Lacks the propyl group at the 5-position.
Pyridine-2-carbaldehyde (Picolinaldehyde): Aldehyde group at the 2-position.
Pyridine-4-carbaldehyde (Isonicotinaldehyde): Aldehyde group at the 4-position.
Uniqueness: 5-Propylpyridine-3-carbaldehyde is unique due to the presence of the propyl group at the 5-position, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its behavior in chemical reactions and its applications in various fields.
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
5-propylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-3-8-4-9(7-11)6-10-5-8/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
CSZYHISCAAKPCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=CN=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





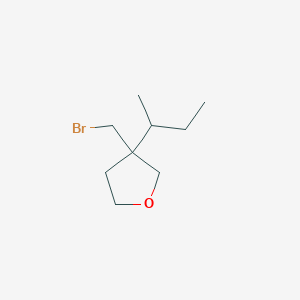
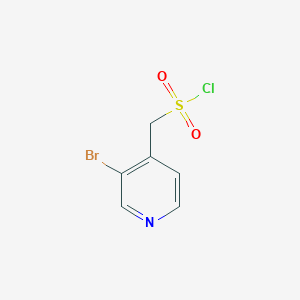
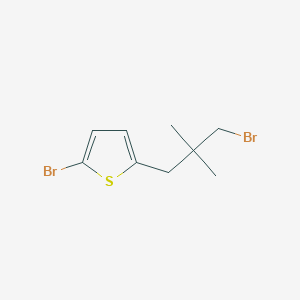
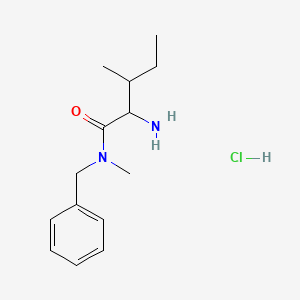
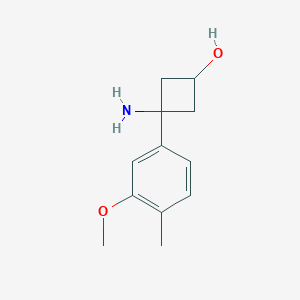
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13194617.png)
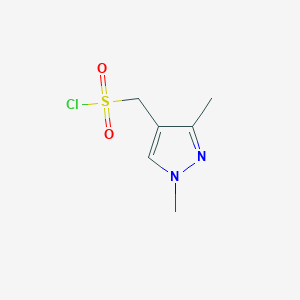
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol](/img/structure/B13194623.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13194624.png)

